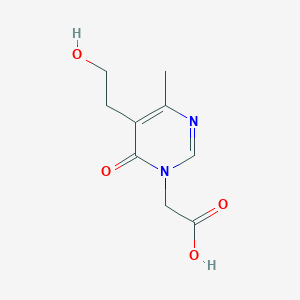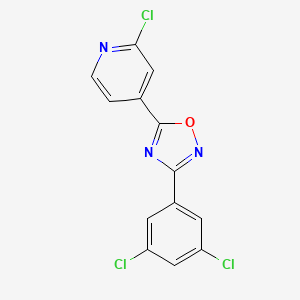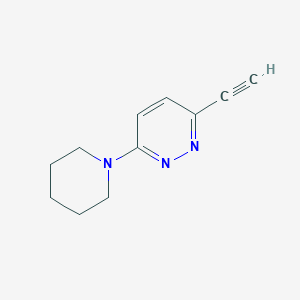
3-Ethynyl-6-(piperidin-1-yl)pyridazine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Ethynyl-6-(piperidin-1-yl)pyridazine is a heterocyclic compound that features a pyridazine ring substituted with an ethynyl group at the third position and a piperidin-1-yl group at the sixth position
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-Ethynyl-6-(piperidin-1-yl)pyridazine typically involves the following steps:
Formation of the Pyridazine Ring: The pyridazine ring can be synthesized through various methods, including the reaction of hydrazines with 1,3-dicarbonyl compounds or the cyclization of hydrazones.
Introduction of the Ethynyl Group: The ethynyl group can be introduced using ethynylation reactions, such as the Sonogashira coupling reaction, which involves the reaction of a halogenated pyridazine with an ethynyl reagent in the presence of a palladium catalyst and a copper co-catalyst.
Substitution with Piperidin-1-yl Group: The piperidin-1-yl group can be introduced through nucleophilic substitution reactions, where a halogenated pyridazine reacts with piperidine under basic conditions.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale adaptations of the above synthetic routes, with optimizations for yield, purity, and cost-effectiveness. These methods often utilize continuous flow reactors and automated systems to ensure consistent production quality.
Análisis De Reacciones Químicas
Types of Reactions
3-Ethynyl-6-(piperidin-1-yl)pyridazine can undergo various chemical reactions, including:
Oxidation: The ethynyl group can be oxidized to form carbonyl compounds.
Reduction: The pyridazine ring can be reduced to form dihydropyridazine derivatives.
Substitution: The piperidin-1-yl group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Nucleophiles such as amines, thiols, and alcohols can be used in substitution reactions, often under basic or acidic conditions.
Major Products Formed
Oxidation: Formation of carbonyl compounds such as aldehydes and ketones.
Reduction: Formation of dihydropyridazine derivatives.
Substitution: Formation of various substituted pyridazine derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
3-Ethynyl-6-(piperidin-1-yl)pyridazine has several scientific research applications, including:
Medicinal Chemistry: It is studied for its potential as a pharmacophore in drug design, particularly for its antimicrobial, anticancer, and anti-inflammatory properties.
Biological Research: It is used as a tool compound to study the biological pathways and molecular targets associated with pyridazine derivatives.
Industrial Applications: It is explored for its potential use in the synthesis of agrochemicals and other industrially relevant compounds.
Mecanismo De Acción
The mechanism of action of 3-Ethynyl-6-(piperidin-1-yl)pyridazine involves its interaction with specific molecular targets, such as enzymes and receptors. The pyridazine ring’s unique physicochemical properties, including its ability to form hydrogen bonds and π-π stacking interactions, contribute to its binding affinity and specificity. The ethynyl and piperidin-1-yl groups further modulate its activity by influencing its electronic and steric properties.
Comparación Con Compuestos Similares
Similar Compounds
3-Ethynyl-6-(morpholin-4-yl)pyridazine: Similar structure with a morpholin-4-yl group instead of a piperidin-1-yl group.
3-Ethynyl-6-(pyrrolidin-1-yl)pyridazine: Similar structure with a pyrrolidin-1-yl group instead of a piperidin-1-yl group.
3-Ethynyl-6-(azepan-1-yl)pyridazine: Similar structure with an azepan-1-yl group instead of a piperidin-1-yl group.
Uniqueness
3-Ethynyl-6-(piperidin-1-yl)pyridazine is unique due to the specific combination of the ethynyl and piperidin-1-yl groups, which confer distinct electronic and steric properties. These properties influence its reactivity, binding affinity, and biological activity, making it a valuable compound for various scientific and industrial applications.
Propiedades
Fórmula molecular |
C11H13N3 |
|---|---|
Peso molecular |
187.24 g/mol |
Nombre IUPAC |
3-ethynyl-6-piperidin-1-ylpyridazine |
InChI |
InChI=1S/C11H13N3/c1-2-10-6-7-11(13-12-10)14-8-4-3-5-9-14/h1,6-7H,3-5,8-9H2 |
Clave InChI |
OSRKOPYIJIWHNZ-UHFFFAOYSA-N |
SMILES canónico |
C#CC1=NN=C(C=C1)N2CCCCC2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


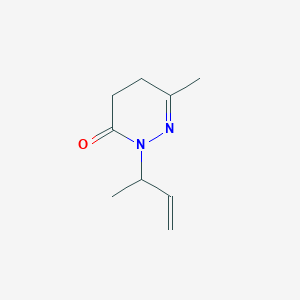
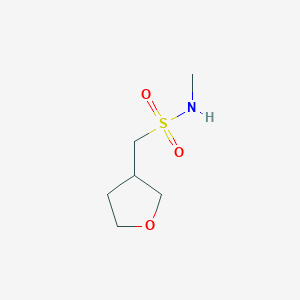
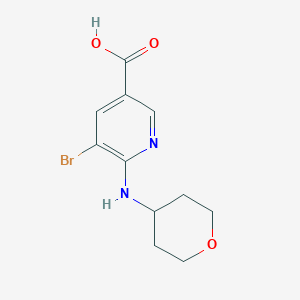
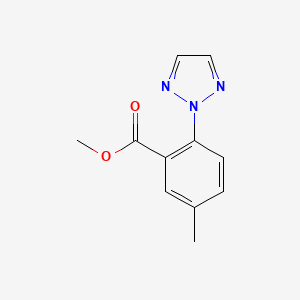
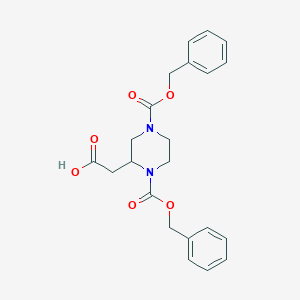
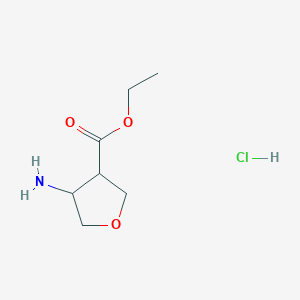
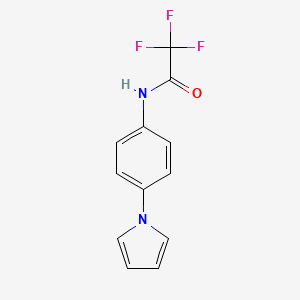
![2-Cyclopropyl-1-(piperidin-4-yl)-1H-benzo[d]imidazole](/img/structure/B15055912.png)
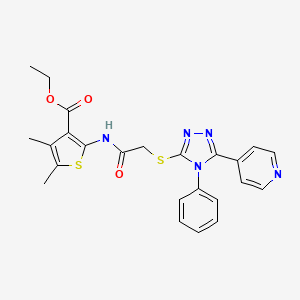
![5-(Cyclopropylmethyl)-4-oxo-4,5,6,7-tetrahydro-[1,2,3]triazolo[1,5-a]pyrazine-3-carboxylic acid](/img/structure/B15055932.png)
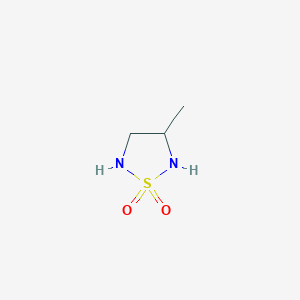
![2-(4-Bromophenyl)-7-chloro-2H-pyrazolo[3,4-D]pyridazine](/img/structure/B15055943.png)
